molecular formula C20H17ClO B025731 2-(4-Chlorophenyl)-1,1-diphenylethanol CAS No. 109936-21-2

2-(4-Chlorophenyl)-1,1-diphenylethanol

Cat. No. B025731
CAS RN: 109936-21-2
M. Wt: 308.8 g/mol
InChI Key: GKNSRWXOHBCRTI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,1-diphenylethanol is a chemical compound with significant relevance in various chemical and physical studies. It serves as a vital component in the synthesis of various polyurethanes and other complex molecules.

Synthesis Analysis

The synthesis of compounds related to 2-(4-Chlorophenyl)-1,1-diphenylethanol involves complex chemical processes. For instance, Raghu et al. (2007) explored the synthesis and characterization of novel polyurethanes based on similar phenolic compounds, utilizing aromatic and aliphatic diisocyanates (Raghu et al., 2007).

Molecular Structure Analysis

Sharma et al. (2019) conducted a study on the crystal structure of a closely related compound, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, highlighting the importance of intermolecular hydrogen bonds and C–H⋅⋅⋅π interaction in its structure (Sharma et al., 2019).

Chemical Reactions and Properties

The reactivity of similar compounds has been studied, such as the kinetic deuterium isotope effects in solvolytic elimination and substitution reactions of 1,1-diphenylethyl chloride, as investigated by Thibblin and Sidhu (1992) (Thibblin & Sidhu, 1992).

Physical Properties Analysis

The molecular structure and physical properties of related compounds like 1,2-diphenylethane have been analyzed through methods like gas-phase electron diffraction, revealing insights into molecular conformations and geometrical parameters (Shen, 1998).

Chemical Properties Analysis

Studies like that of Adole et al. (2020) offer computational insights into the molecular structure, electronic properties, and chemical reactivity of similar compounds, such as (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one (Adole et al., 2020).

Mechanism of Action

Target of Action

Similar compounds such as pyraclostrobin and aneb-001 have been reported to interact with specific targets . Pyraclostrobin, for instance, is used against Botrytis cinerea and Alternaria alternata . ANEB-001, on the other hand, is under investigation in a clinical trial for its interaction with the CB1 antagonist . More research is needed to identify the specific targets of 2-(4-Chlorophenyl)-1,1-diphenylethanol.

Mode of Action

For instance, Chlorfenapyr disrupts the production of adenosine triphosphate . Another compound, Mandipropamid, inhibits spore germination with preventative action . These examples suggest that 2-(4-Chlorophenyl)-1,1-diphenylethanol may interact with its targets in a unique way, leading to specific changes in the target cells.

Biochemical Pathways

For instance, 2,2-Bis(4-Chlorophenyl)-1,1-Dichloroethylene has been reported to stimulate androgen independence in prostate cancer cells through the activation of mutant Androgen Receptor and Mitogen-Activated Protein Kinase pathways . Another compound, DDE, is transformed into DDMU, DDOH, and DDA through hydroxylation and carboxylation, respectively . These transformations suggest that 2-(4-Chlorophenyl)-1,1-diphenylethanol may also affect specific biochemical pathways and have downstream effects.

Pharmacokinetics

For instance, ANEB-001 has been reported to be orally bioavailable and readily penetrates the blood-brain barrier . Another compound, RMB041, showed improved kinetic solubilities and was metabolically stable in vitro . These studies suggest that 2-(4-Chlorophenyl)-1,1-diphenylethanol may also have specific ADME properties that impact its bioavailability.

Result of Action

For instance, Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(4-Chlorophenyl)-1,1-diphenylethanol may also have specific molecular and cellular effects.

Action Environment

Similar compounds such as ddt and its isomers have been reported to be influenced by environmental processes such as biotransformation or transfer between compartments . These studies suggest that environmental factors may also influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-1,1-diphenylethanol.

properties

IUPAC Name

2-(4-chlorophenyl)-1,1-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO/c21-19-13-11-16(12-14-19)15-20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNSRWXOHBCRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361441
Record name 2-(4-chlorophenyl)-1,1-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109936-21-2
Record name 2-(4-chlorophenyl)-1,1-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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